molecular formula C15H14N4S B3038512 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 866050-32-0

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

Cat. No. B3038512
CAS RN: 866050-32-0
M. Wt: 282.4 g/mol
InChI Key: YYGWONONLDTYGX-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide” is a complex organic molecule. It contains several functional groups, including an indenyl group, a triazolopyrimidinyl group, and a methyl sulfide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indenyl group would form a five-membered ring, while the triazolopyrimidinyl group would form a six-membered ring with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the indenyl group might undergo electrophilic aromatic substitution reactions, while the triazolopyrimidinyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazolopyrimidinyl group might increase its solubility in polar solvents, while the nonpolar indenyl and methyl sulfide groups might increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in novel synthesis processes, like the creation of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones using eco-friendly catalysts (Gomha & Riyadh, 2015).
  • It's used in the synthesis of various derivatives for crystal structure and spectroscopic characterization, as observed in the creation of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate (Lahmidi et al., 2019).

Chemical Reactions and Mechanisms

  • This compound is a subject of study in the formylation of similar chemical structures under specific conditions, contributing to the understanding of organic synthesis processes (Lipson et al., 2012).
  • Research also explores its reactions with hydroxylamine and hydrazine, leading to the formation of complex chemical structures (Desenko et al., 1998).

Potential Medical and Biological Applications

  • Analogous structures have been synthesized to evaluate their tuberculostatic activity, indicating potential medicinal applications (Titova et al., 2019).
  • Some derivatives show promising results as potent, orally active angiotensin II receptor antagonists, which could have significant implications in hypertension management (Nicolaï et al., 1994).

Advanced Analysis and Theoretical Studies

  • Advanced analysis methods like DFT calculations and NMR studies are utilized for understanding the stability and properties of these compounds, as seen in the study of [1,2,4]-triazolo[1,5-a]pyrimidines (Salgado et al., 2011).

Antimicrobial Activities

  • Some synthesized derivatives containing this structure have been evaluated for their antimicrobial activities, indicating potential uses in combating bacterial and fungal infections (Gomha et al., 2018).

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its interactions with various biological targets. This could lead to the development of new drugs or therapies .

Mechanism of Action

Target of Action

It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

The compound contains a triazole moiety, which is known to show versatile biological activities due to its ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

Derivatives of triazole and indole, both present in the compound, have been reported to possess various biological activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It’s known that the presence of a triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Result of Action

Compounds containing a triazole moiety have been reported to show a broad range of biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-20-15-17-14-16-13(7-8-19(14)18-15)12-6-5-10-3-2-4-11(10)9-12/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWONONLDTYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141203
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

CAS RN

866050-32-0
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866050-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 2
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 3
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 4
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 5
Reactant of Route 5
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 6
Reactant of Route 6
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

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